
2-Chloro-5-cyclohexyl-1-methyl-1H-imidazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-cyclohexyl-1-methyl-1H-imidazole-4-carboxylic acid is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-cyclohexyl-1-methyl-1H-imidazole-4-carboxylic acid typically involves the following steps:
-
Formation of the Imidazole Ring: : The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds via the addition of the catalyst to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
-
Introduction of the Chloro Group: : The chloro group can be introduced through a substitution reaction using a suitable chlorinating agent such as thionyl chloride or phosphorus pentachloride .
-
Attachment of the Cyclohexyl Group: : The cyclohexyl group can be attached via a Friedel-Crafts alkylation reaction using cyclohexyl chloride and an aluminum chloride catalyst .
-
Carboxylation: : The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide under high pressure and temperature .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding aldehydes or carboxylic acids .
-
Reduction: : Reduction reactions can target the chloro group, converting it to a hydrogen atom or other functional groups .
-
Substitution: : The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like ammonia or thiourea can be employed under mild conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dechlorinated products.
Substitution: Formation of substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
2-Chloro-5-cyclohexyl-1-methyl-1H-imidazole-4-carboxylic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-cyclohexyl-1-methyl-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The chloro group and the carboxylic acid group play crucial roles in binding to the target sites and modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-1H-imidazole-4-carboxylic acid: Lacks the chloro and cyclohexyl groups, resulting in different chemical properties and applications.
2-Chloro-1H-imidazole-4-carboxylic acid: Lacks the cyclohexyl and methyl groups, leading to distinct reactivity and biological activity.
5-Cyclohexyl-1H-imidazole-4-carboxylic acid:
Uniqueness
2-Chloro-5-cyclohexyl-1-methyl-1H-imidazole-4-carboxylic acid is unique due to the presence of all three functional groups (chloro, cyclohexyl, and carboxylic acid) on the imidazole ring. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for diverse chemical reactions, making it valuable for various scientific and industrial applications .
Propiedades
Fórmula molecular |
C11H15ClN2O2 |
|---|---|
Peso molecular |
242.70 g/mol |
Nombre IUPAC |
2-chloro-5-cyclohexyl-1-methylimidazole-4-carboxylic acid |
InChI |
InChI=1S/C11H15ClN2O2/c1-14-9(7-5-3-2-4-6-7)8(10(15)16)13-11(14)12/h7H,2-6H2,1H3,(H,15,16) |
Clave InChI |
QMWQFTFMSSXZEG-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C(N=C1Cl)C(=O)O)C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-2-[1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B13198421.png)
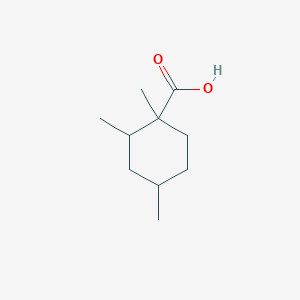
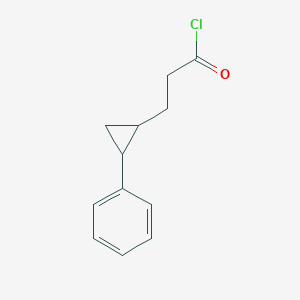
![Methyl spiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13198444.png)
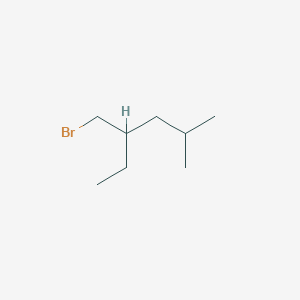

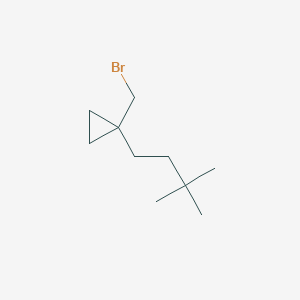
![4-{bicyclo[3.1.0]hexan-3-yl}-2H-1,2,3-triazole](/img/structure/B13198458.png)
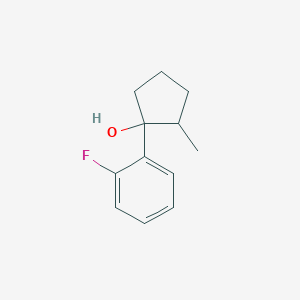
![6-(Dimethylamino)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B13198481.png)
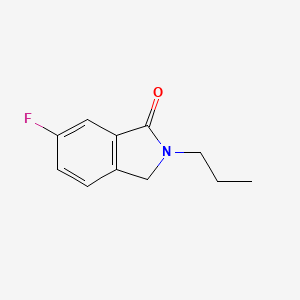

![2-[(3-Chlorobenzyl)amino]-3-methylbutanoic acid](/img/structure/B13198493.png)
![4-{[(Propan-2-yl)amino]methyl}thiophene-2-carbonitrile](/img/structure/B13198497.png)
